molecular formula C10H15N3O B2782868 1-Propyl-3-(pyridin-4-ylmethyl)urea CAS No. 905627-56-7

1-Propyl-3-(pyridin-4-ylmethyl)urea

Cat. No.: B2782868
CAS No.: 905627-56-7
M. Wt: 193.25
InChI Key: WFFPQFWETXGLTH-UHFFFAOYSA-N
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Description

1-Propyl-3-(pyridin-4-ylmethyl)urea is an organic compound that features a propylamino group attached to a formamide moiety, with a 4-pyridylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propyl-3-(pyridin-4-ylmethyl)urea typically involves the reaction of 4-pyridylmethylamine with propylamine and formic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-pyridylmethylamine is reacted with formic acid to form N-(4-pyridylmethyl)formamide.

    Step 2: The resulting N-(4-pyridylmethyl)formamide is then reacted with propylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Propyl-3-(pyridin-4-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.

Scientific Research Applications

1-Propyl-3-(pyridin-4-ylmethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of materials with specific properties, such as luminescent materials.

Mechanism of Action

The mechanism of action of 1-Propyl-3-(pyridin-4-ylmethyl)urea involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    N-(4-pyridylmethyl)formamide: Lacks the propylamino group, which may affect its reactivity and applications.

    4-pyridylmethylamine: A simpler compound that serves as a precursor in the synthesis of 1-Propyl-3-(pyridin-4-ylmethyl)urea.

    Propylamine: Another precursor that contributes the propylamino group.

Uniqueness

This compound is unique due to the presence of both the propylamino and 4-pyridylmethyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

1-propyl-3-(pyridin-4-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-2-5-12-10(14)13-8-9-3-6-11-7-4-9/h3-4,6-7H,2,5,8H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFPQFWETXGLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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